Gadolinium(III) carbonate hydrate

Description

Gadolinium(III) carbonate hydrate (Gd₂(CO₃)₃·xH₂O, CAS 38245-36-2) is a rare earth compound with a molecular weight of 494.53 g/mol (anhydrous basis) . It exists as a white crystalline powder and is sparingly soluble in water but soluble in dilute acids. Its primary applications include:

- Medical Imaging: As a precursor for gadolinium-based contrast agents in magnetic resonance imaging (MRI), enhancing tissue and vascular visibility .

- Nuclear Reactors: Utilized in control rods due to gadolinium’s high neutron absorption capacity .

- Material Science: Used in magnetostrictive materials, which deform under magnetic fields for sensors and transducers .

Properties

CAS No. |

38245-36-2 |

|---|---|

Molecular Formula |

CH4GdO4 |

Molecular Weight |

237.3 g/mol |

IUPAC Name |

carbonic acid;gadolinium;hydrate |

InChI |

InChI=1S/CH2O3.Gd.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2 |

InChI Key |

NVHGWEUNAIEFQC-UHFFFAOYSA-N |

SMILES |

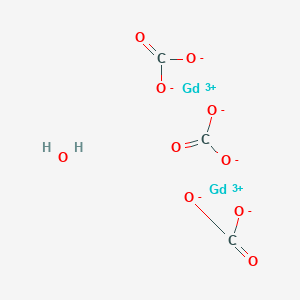

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Gd+3].[Gd+3] |

Canonical SMILES |

C(=O)(O)O.O.[Gd] |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Urease-Catalyzed Hydrolysis of Urea Method

- Aqueous gadolinium nitrate $$\text{Gd(NO}3)3$$ solution is mixed with urea and urease enzyme.

- The urease catalyzes the hydrolysis of urea, releasing carbonate ions that react with gadolinium ions to precipitate gadolinium carbonate hydrate.

- Reaction temperatures typically range from 25 °C to 45 °C.

- The precipitate is separated by centrifugation, washed, and re-suspended.

$$

\text{Urea} \xrightarrow{\text{Urease}} \text{CO}3^{2-} + \text{NH}3

$$

$$

2 \text{Gd}^{3+} + 3 \text{CO}3^{2-} \rightarrow \text{Gd}2(\text{CO}3)3 \downarrow

$$

- The precipitate consists of agglomerated nanoparticles.

- Fourier Transform Infrared (FTIR) and Raman spectroscopy confirm the carbonate structure with characteristic bands for asymmetric and symmetric $$\text{CO}_3^{2-}$$ stretching vibrations.

- The method allows controlled precipitation on substrates such as liposomes, exploiting electrostatic interactions between positively charged gadolinium species and negatively charged lipid bilayers, potentially useful for biomedical applications.

| Parameter | Condition/Result |

|---|---|

| Gd(NO3)3 concentration | 0.05 M |

| Urea concentration | 0.5 M |

| Urease concentration | 0.1 mg/mL (Jack bean) |

| Temperature | 25 °C and 45 °C |

| Product form | Nanoparticle agglomerates |

| Characterization | FTIR bands at 1300-1500 cm$$^{-1}$$, 1082 cm$$^{-1}$$; Raman peak at 1084 cm$$^{-1}$$ |

Source: CONICET study on enzymatic precipitation of gadolinium carbonate

Modified Solvothermal Synthesis

- Gadolinium carbonate-conjugated poly(ethylene) glycol (PEG) particles are synthesized via a solvothermal method.

- The process involves heating gadolinium salts with carbonate sources and PEG under controlled temperature and pressure.

- This method yields well-crystallized, biocompatible gadolinium carbonate particles.

- Produces highly crystalline materials.

- Functionalization with PEG enhances biocompatibility.

- Suitable for magnetic particle fabrication.

Source: Dougherty et al., 2019

Room Temperature Co-precipitation with Poly(acrylic acid)

- Aqueous solutions of gadolinium chloride and calcium chloride are mixed with poly(acrylic acid) (PAA).

- Sodium carbonate solution is added under vigorous stirring at room temperature.

- The reaction is terminated by adding ethanol, followed by centrifugation and washing.

- The presence of gadolinium ions and PAA stabilizes the amorphous calcium carbonate (ACC) phase, resulting in gadolinium-containing amorphous carbonate nanoclusters (ACNC).

- The method is scalable, producing liters of aqueous product.

- The hydration level of the carbonate is significantly enhanced due to gadolinium's higher valence and hydration energy compared to calcium.

| Reagent | Concentration/Amount |

|---|---|

| CaCl$$_2$$ | 0.1 mol·L$$^{-1}$$, 10 mL |

| GdCl$$_3$$ | 0.02 mol·L$$^{-1}$$, 10 mL |

| Poly(acrylic acid) | 0.45 g |

| Na$$2$$CO$$3$$ | 0.1 mol·L$$^{-1}$$, 10 mL |

| Reaction conditions | Room temperature, vigorous stirring |

- Hydrated content measured by thermogravimetric analysis (TGA) and Karl Fischer titration shows a high water-to-calcium molar ratio (~7.2), significantly higher than normal ACC.

- Gadolinium incorporation enhances hydration and stability.

- Leakage studies indicate low gadolinium ion release in physiological conditions, implying good biocompatibility.

Source: Nature Communications and PMC articles on paramagnetic amorphous calcium carbonate

Urea Decomposition with Lanthanide Acetates at Elevated Temperature

- Aqueous solutions of gadolinium(III) acetate hydrate are mixed with urea.

- The mixture is heated to 90–95 °C for 3–5 hours.

- Gadolinium carbonate hydrate precipitates out, which is then filtered, washed, and dried at 80 °C.

- Urea decomposes slowly at elevated temperatures, releasing carbonate ions.

- The slow reaction allows controlled growth of gadolinium carbonate hydrate crystals.

| Parameter | Condition/Result |

|---|---|

| Gd(III) acetate solution | 0.01 mol, 100 mL |

| Urea | 0.1 mol, 100 mL |

| Temperature | 90–95 °C |

| Duration | 3–5 hours |

| Drying | 80 °C |

- Products characterized by infrared spectroscopy and thermal analysis confirm the formation of gadolinium carbonate hydrate.

- The method is simple and effective for producing rare earth carbonates including gadolinium carbonate hydrate.

Source: Journal of Chemical and Pharmaceutical Research, 2012

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Product Characteristics | Advantages |

|---|---|---|---|

| Urease-catalyzed hydrolysis | Gd(NO$$3$$)$$3$$, urea, urease, 25–45 °C | Nanoparticle agglomerates, hydrated | Mild conditions, enzymatic control |

| Modified solvothermal synthesis | Gd salts, PEG, solvothermal conditions | Crystalline, PEG-functionalized particles | High crystallinity, biocompatible |

| Room temperature co-precipitation | GdCl$$3$$, CaCl$$2$$, PAA, Na$$2$$CO$$3$$ | Amorphous carbonate nanoclusters, highly hydrated | Scalable, enhanced hydration, stable |

| Urea decomposition at 90–95 °C | Gd(III) acetate, urea, heated 3–5 h | Crystalline gadolinium carbonate hydrate | Simple, well-characterized products |

Research Findings and Analytical Data

- Spectroscopy: FTIR and Raman spectra consistently show characteristic carbonate vibrations confirming gadolinium carbonate formation.

- Hydration: Gadolinium incorporation increases water content in the carbonate structure, enhancing stability and magnetic properties.

- Particle Morphology: Nanoparticles and nanoclusters form depending on synthesis conditions, with potential for biomedical applications.

- Scalability: Room temperature co-precipitation allows production of large volumes, suitable for industrial applications.

- Biocompatibility: Functionalization and controlled synthesis reduce gadolinium ion leakage, important for safe medical use.

Chemical Reactions Analysis

Types of Reactions: Gadolinium(III) carbonate hydrate undergoes various chemical reactions, including:

Decomposition: Upon heating, it decomposes to form gadolinium oxide (Gd2O3) and carbon dioxide (CO2).

Acid-Base Reactions: It reacts with acids to form gadolinium salts and carbon dioxide.

Complexation: It can form complexes with various ligands, enhancing its solubility and reactivity.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with this compound.

Ligands: Organic ligands such as EDTA (ethylenediaminetetraacetic acid) are used to form soluble complexes.

Major Products:

Gadolinium Salts: Reaction with acids produces gadolinium chloride, gadolinium sulfate, or gadolinium nitrate.

Gadolinium Oxide: Thermal decomposition yields gadolinium oxide

Scientific Research Applications

Medical Imaging

One of the primary applications of gadolinium(III) carbonate hydrate is in the field of medical imaging . It serves as a precursor for gadolinium-based contrast agents used in magnetic resonance imaging (MRI). These agents enhance the visibility of blood vessels and tissues, aiding in the diagnosis of various medical conditions, including tumors and vascular diseases . The use of gadolinium compounds in MRI has revolutionized diagnostic imaging by providing clearer and more detailed images.

Material Science

In material science, this compound is utilized for its luminescent properties. Research indicates that it can be doped with other lanthanide ions, such as europium (Eu) or terbium (Tb), to create materials with tunable photoluminescence properties. These materials have potential applications in optoelectronic devices like light-emitting diodes (LEDs) and solar cells .

Comparison of Gadolinium Compounds

| Compound Name | Formula | Solubility | Unique Characteristics |

|---|---|---|---|

| Gadolinium(III) oxide | Insoluble | Used extensively in phosphors and ceramics | |

| Gadolinium(III) chloride | Soluble | Commonly used as a contrast agent | |

| Gadolinium(III) sulfate | Soluble | Used in various chemical syntheses | |

| Gadolinium(III) nitrate | Soluble | Precursor for other gadolinium compounds |

Nuclear Technology

Gadolinium's ability to absorb neutrons makes it valuable in nuclear reactors , particularly in control rods used to regulate fission rates. This compound can be converted into other gadolinium-based materials suitable for these applications, contributing to reactor safety and efficiency .

Catalysts and Chemical Reactions

Certain gadolinium compounds, including gadolinium carbonate hydrate, can act as catalysts in chemical reactions. These catalysts enhance reaction rates, making processes more efficient and cost-effective .

Research and Development

In research settings, this compound is employed for synthesizing other gadolinium-based compounds and materials. Its unique properties make it a subject of interest for various experimental applications .

Case Study 1: MRI Contrast Agents

A study demonstrated the effectiveness of gadolinium-based contrast agents derived from this compound in enhancing MRI images of patients with suspected brain tumors. The results showed significant improvements in image clarity and diagnostic accuracy compared to non-contrast imaging techniques.

Case Study 2: Luminescent Materials

Research involving the doping of this compound with europium ions led to the development of new phosphorescent materials for LED applications. These materials exhibited enhanced brightness and energy efficiency, paving the way for their use in next-generation lighting solutions.

Mechanism of Action

The primary mechanism by which gadolinium(III) carbonate hydrate exerts its effects is through its paramagnetic properties. In MRI, gadolinium ions shorten the spin-lattice relaxation time (T1) of water protons in tissues, resulting in a brighter signal on T1-weighted images. This enhances the contrast of the images, making it easier to detect abnormalities such as tumors, abscesses, and vascular lesions .

Comparison with Similar Compounds

Physical and Chemical Properties

Environmental Impact

- Gadolinium & Lanthanum: Low water solubility but strong soil adsorption.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.